Tilisolol hydrochloride

説明

Tilisolol hydrochloride, also known as Selecal, is a beta blocker . It is used in the treatment of hypertension and angina . It has been reported to have antiarrhythmic properties . Due to its relatively long half-life, tilisolol hydrochloride is suitable for once-a-day dosing .

Molecular Structure Analysis

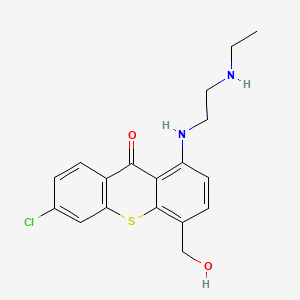

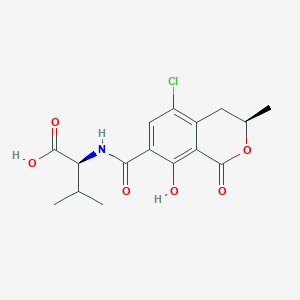

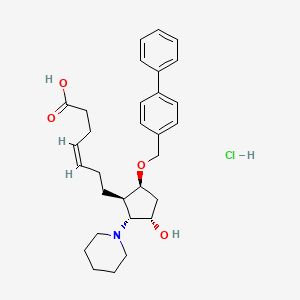

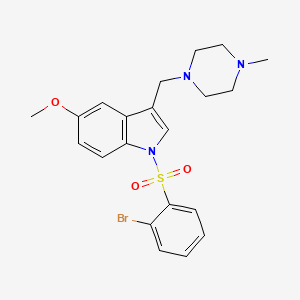

Tilisolol hydrochloride has a molecular formula of C17H25ClN2O3 . Its InChIKey is SGPGESCZOCHFCL-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Tilisolol hydrochloride has a molecular weight of 304.385 . The melting point is 203-205°C . It should be stored in a sealed, dry environment at room temperature .

科学的研究の応用

Synthesis and Development

- Synthesis and Forms : Tilisolol hydrochloride, a non-selective β-adrenoceptor blocker, was originally developed for treating hypertension and angina pectoris. Its optically active forms, (S) and (R)-tilisolol, were synthesized from inexpensive phthalic anhydride in a multi-step process (Qian et al., 2009).

Vasorelaxant and Hypotensive Effects

- Effects on Blood Pressure : In studies involving isolated rat thoracic aorta and pithed rats, tilisolol demonstrated vasorelaxant and hypotensive effects, potentially through the opening of K+ channels (Sugai et al., 1991).

Pharmacological Actions

- Action on ATP-sensitive K+ Channels : Research indicates that tilisolol hydrochloride can activate the ATP-sensitive K+ channel (KATP channel) in cultured porcine coronary artery smooth muscle cells, particularly in the presence of adenosine 5′-diphosphate (ADP) (Takakura et al., 1996).

- Coronary Artery Dilation : Another study found that tilisolol dilates coronary arteries in dogs through an ATP-sensitive K+-channel opening mechanism, suggesting its potential use in managing coronary circulation (Liu et al., 1996).

Ophthalmic Applications

- Prodrug Approach for Ocular Delivery : Lipophilic derivatives of tilisolol have been synthesized for ocular delivery. These derivatives showed promising results in enhancing penetration through ocular membranes and increasing tilisolol concentration in aqueous humor, indicating potential use in treating glaucoma (Sasaki et al., 1993).

- Ophthalmic Drug Delivery Systems : Research on drug release from ophthalmic inserts of tilisolol suggests its effectiveness in controlling drug release and potentially improving ocular bioavailability and reducing toxicity of ophthalmic drugs (Sasaki et al., 1993).

Cardiac and Vascular Effects

- Electrophysiologic Effects on Cardiac Myocytes : Tilisolol has been shown to affect the electrophysiologic properties of isolated guinea pig ventricular myocytes, suggesting its potential utility in managing cardiac arrhythmias (Sakai et al., 1996).

Other Studies

- Ischemic Myocardial Metabolism : Tilisolol demonstrated protective effects on ischemic myocardial energy and carbohydrate metabolism, indicating its potential in managing ischemic conditions (Hayase et al., 1994).

- Ocular Pharmacokinetics : Studies on the ocular pharmacokinetics of tilisolol after instillation in anesthetized rabbits provided insights into its absorption and distribution patterns, suggesting its effectiveness in ocular therapies (Sasaki et al., 1999).

Safety And Hazards

将来の方向性

Tilisolol hydrochloride effectively lowers blood pressure and heart rate without peripheral vasoconstriction, unlike propranolol, which increases forearm vascular resistance . This suggests that Tilisolol hydrochloride may become a clinically useful drug, especially given its well-tolerated nature .

特性

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3.ClH/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15;/h5-8,10,12,18,20H,9,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPGESCZOCHFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021350 | |

| Record name | Tilisolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tilisolol hydrochloride | |

CAS RN |

62774-96-3 | |

| Record name | 1(2H)-Isoquinolinone, 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62774-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilisolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILISOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW02T8UTIN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide](/img/structure/B1682839.png)